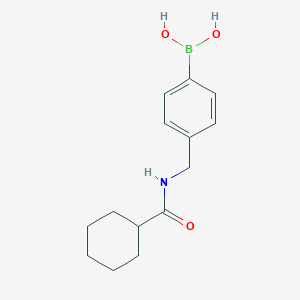

(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid

Description

(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is notable for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a phenyl ring attached to the boronic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name |

[4-[(cyclohexanecarbonylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h6-9,12,18-19H,1-5,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZOOSXPXXJOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)C2CCCCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Organic Synthesis

The compound is widely used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation. Its ability to participate in various reactions such as oxidation, reduction, and substitution makes it an essential tool for chemists.

Sensor Development

(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid has been employed in developing sensors for detecting biomolecules. Its ability to form reversible covalent bonds with diols allows for selective binding to sugars and nucleotides, making it useful in glucose sensing applications. This property is particularly valuable in diabetes diagnostics, where accurate glucose monitoring is crucial .

Biomedical Applications

The compound has shown promise in several biomedical applications:

- Drug Delivery Systems : Its mucoadhesive properties have been explored for drug delivery systems targeting bladder cancer treatment. Boronate-conjugated chitosan nanoparticles have demonstrated enhanced drug residence time in the bladder, improving therapeutic efficacy .

- Enzyme Inhibition : The ability of boronic acids to form covalent adducts with serine proteases has led to their use as enzyme inhibitors. This characteristic is beneficial for protecting therapeutic proteins from degradation during oral delivery .

- Cancer Treatment : Studies have indicated that this compound can enhance the efficacy of chemotherapeutic agents by modifying their delivery mechanisms and targeting capabilities .

Case Studies

Mechanism of Action

The mechanism of action of (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The compound interacts with molecular targets through its boronic acid group, which can form stable complexes with hydroxyl-containing molecules .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.

Cyclohexylboronic acid: Contains a cyclohexane ring and is used in similar applications as (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid.

4-Formylphenylboronic acid: Contains a formyl group and is used in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to its combination of a cyclohexane ring, a carboxamide group, and a phenyl ring attached to the boronic acid moiety. This structure provides it with distinct chemical properties, making it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Biological Activity

(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential applications in cancer therapy and other biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions, particularly in targeting specific cellular pathways.

Anticancer Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines.

- Cell Cycle Arrest : Studies have shown that phenylboronic acids can induce cell cycle arrest at the G2/M phase. This was observed in ovarian cancer cell lines where compounds led to an increased accumulation of p21, a cyclin-dependent kinase inhibitor, without degrading cyclin B1 or β-tubulin .

- Apoptosis Induction : The activation of caspase-3 and morphological changes indicative of apoptosis were noted as major outcomes of treatment with these compounds .

- Targeting Mechanism : The interaction between phenylboronic acids and sialic acid residues overexpressed on cancer cells enhances the targeting ability of drug delivery systems, leading to improved therapeutic efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against multiple cancer cell lines while showing minimal toxicity toward non-cancerous cells. For instance, one study reported an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating a selective cytotoxic effect .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MCF-7 | 18.76 | Apoptosis via caspase-3 activation |

| Antioxidant | N/A | 0.11 | DPPH free radical scavenging |

| Anti-enzyme | Butyrylcholinesterase | 3.12 | Enzyme inhibition |

| Anti-cancer | SH-SY5Y | 4 | Enhanced cellular uptake |

Case Studies

- Phenylboronic Acid-Decorated Nanoparticles : A study investigated nanoparticles modified with phenylboronic acid for tumor targeting. These nanoparticles showed improved tumor penetration and retention compared to non-decorated counterparts, leading to enhanced antitumor effects in vivo .

- Combination Therapies : Research has explored the use of phenylboronic acids in combination with other chemotherapeutic agents like bortezomib. These combinations have shown promise in overcoming drug resistance in various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.